Intermediate Boiling Point vs. 6- and 8-Amino Isomers
The predicted boiling point of the 5-amino isomer (403.5 °C at 760 mmHg) represents a middle ground between the higher-boiling 6-amino isomer (425.1 °C) and the lower-boiling 8-amino isomer (390.0 °C) . This intermediate thermal profile can be advantageous in purification cascades where fractionation by boiling point is required, potentially reducing thermal degradation risk compared to the 6-amino variant while offering better separation resolution from low-boiling impurities than the 8-amino variant . The 1-amino isomer, with the amino group on the saturated ring, exhibits a significantly lower boiling point of 366.1 °C, marking a clear class distinction between aromatic-ring-substituted and saturated-ring-substituted amino acid scaffolds [1].
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 403.5 °C |
| Comparator Or Baseline | 8-Amino isomer: 390.0 °C; 6-Amino isomer: 425.1 °C; 1-Amino isomer: 366.1 °C |
| Quantified Difference | 13.5 °C higher than 8-amino; 21.6 °C lower than 6-amino; 37.4 °C higher than 1-amino isomer |
| Conditions | Computationally predicted values at 760 mmHg |
Why This Matters
A 13.5–37.4 °C boiling point differential directly impacts distillation-based purification efficiency and thermal stress during processing, making the 5-amino isomer the preferred choice when a balance between volatility and thermal robustness is required.
- [1] Molbase. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 30265-11-3). Boiling point: 366.1 °C at 760 mmHg; Density: 1.237 g/cm³. View Source
